molecular formula C14H16ClNO2 B134057 3-(4-Methoxyphenoxy)benzylamine hydrochloride CAS No. 154108-33-5

3-(4-Methoxyphenoxy)benzylamine hydrochloride

Cat. No. B134057
M. Wt: 265.73 g/mol
InChI Key: GNMNITVEVSYONZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a β-amyloid aggregation inhibitor, starts with a one-pot synthesis involving a Pummerer reaction and is followed by several other steps including acylation and treatment with diethylamine . Similarly, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of PD128907, involves addition, hydrolysis, cyclization, oximation, esterification, and a Neber rearrangement, resulting in a total yield of 43.4% . These examples demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Methoxyphenoxy)benzylamine hydrochloride often includes aromatic rings, ether linkages, and amine groups. The presence of a methoxy group can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. For example, the methoxy group in the compound synthesized in paper is crucial for the regioselective O-demethylation of aryl methyl ethers.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include etherification, reduction, oximation, and cyclization . These reactions are carefully chosen to build the desired molecular framework while introducing functional groups that confer the required properties to the final compound. The efficiency of these reactions can be influenced by factors such as the choice of catalyst, reaction temperature, and the ratio of reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their functional groups. For instance, the presence of a hydrochloride salt, as in 4-Hydroxy-3-methoxy benzylamine hydrochloride, affects the compound's solubility and stability, making it more amenable to certain reactions or biological assays . The methoxy group can also affect the lipophilicity of the molecule, which is an important consideration in drug design.

Scientific Research Applications

Synthesis Techniques and Characterization

The synthesis and characterization of compounds related to 3-(4-Methoxyphenoxy)benzylamine hydrochloride provide insights into its scientific research applications. For instance, a study described the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride, highlighting the processes of oximation, reduction, and salification reaction. This synthesis achieved an overall yield of 89.7%, with the structure confirmed by elemental analysis, IR, and 1H NMR, demonstrating a methodological approach to producing related compounds for further research applications (Li Yong-xin, 2012).

Chemical Structure and Spectroscopy

The detailed study of the chemical structure and spectroscopy of compounds closely related to 3-(4-Methoxyphenoxy)benzylamine hydrochloride is fundamental to understanding its applications in scientific research. For example, the spectroscopic study and structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol were examined, revealing insights into the molecular structure through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-vis spectroscopy. Such studies are crucial for the identification and utilization of similar compounds in scientific research (H. Unver et al., 2009).

Stability in Environmental Conditions

Understanding the stability of related compounds under different environmental conditions is vital for their application in scientific research. Research on the stability of UV filters, including compounds similar to 3-(4-Methoxyphenoxy)benzylamine hydrochloride, in chlorinated water showed significant reactivity with free chlorine, following pseudo-first-order kinetics. Such studies are essential for assessing the environmental impact and stability of chemical compounds used in various applications (N. Negreira et al., 2008).

Derivative Synthesis and Biological Evaluation

The synthesis and biological evaluation of derivatives of compounds similar to 3-(4-Methoxyphenoxy)benzylamine hydrochloride have shown potential antimycobacterial activity. For instance, a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were prepared and showed higher activity against certain mycobacterial species than standard treatments. Such research underscores the potential medicinal applications of these compounds (Jan Tengler et al., 2013).

Safety And Hazards

The safety information for 3-(4-Methoxyphenoxy)benzylamine hydrochloride indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

[3-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMNITVEVSYONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590028
Record name 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)benzylamine hydrochloride

CAS RN

154108-33-5
Record name 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenoxy)benzylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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